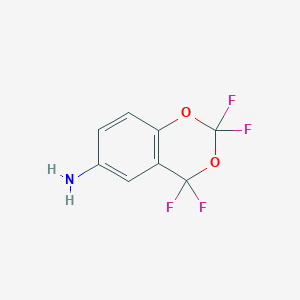

2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene is a useful research compound. Its molecular formula is C8H5F4NO2 and its molecular weight is 223.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene (CAS No. 25854-59-5) is a fluorinated organic compound characterized by its unique structural features, including a benzodioxene core with four fluorine atoms and an amino group. Its molecular formula is C8H5F4NO2, and it has a molar mass of 223.12 g/mol. Despite its intriguing structure and potential applications in various fields, there is a notable scarcity of research specifically addressing its biological activity.

- Molecular Formula : C8H5F4NO2

- Molar Mass : 223.12 g/mol

- Melting Point : 35-37 °C

- Boiling Point : Approximately 236 °C

- Density : Estimated at 1.57 g/cm³

Toxicity and Safety

The compound is classified as toxic, with risk codes indicating toxicity by inhalation and contact with skin or if swallowed. Appropriate safety measures include wearing protective clothing and equipment when handling the compound .

Related Compounds and Their Biological Activities

To better understand the potential biological activity of this compound, we can examine similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1,3-Benzodioxole | C8H6O2 | Lacks fluorine; used in organic synthesis | Antioxidant properties reported |

| 2-Fluoroaniline | C6H6FN | Contains fluorine; used in dye production | Potential anti-cancer activity |

| 2-Amino-1,3-benzodioxole | C8H9NO2 | Amino group present; potential drug candidate | Neuroprotective effects noted |

While specific mechanisms for this compound are not well-documented, insights can be inferred from related compounds. The presence of the amino group suggests potential interactions with neurotransmitter systems or enzyme inhibition pathways.

Case Study Insights

A patent application highlights the compound's potential as a fatty acid amide hydrolase (FAAH) inhibitor. FAAH inhibitors are known for their neuroprotective effects and ability to modulate pain responses. In animal models of cerebral ischemia, compounds with similar structures have shown reduced infarct volumes and protective effects on neuronal cells .

Wissenschaftliche Forschungsanwendungen

Chemistry

2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene serves as a versatile precursor for synthesizing complex organic molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways. The fluorinated nature of the compound enhances its reactivity and stability in various chemical environments .

Biology

In biological research, this compound has been investigated for its potential interactions with biomolecules. Studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic processes. Its lipophilic characteristics facilitate cellular membrane penetration, making it a candidate for drug development .

Medicine

The compound shows promise in pharmacological applications due to its antimicrobial and anticancer activities. Research indicates effective inhibition against various bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), as well as antifungal activity against pathogens like Candida albicans .

Case Study: Antimicrobial Activity

In a comparative study of antimicrobial efficacy, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 1 to 8 µg/mL depending on the bacterial strain tested.

Materials Science

The unique properties of this compound make it suitable for developing advanced materials. Its chemical stability and reactivity can be harnessed in creating coatings and polymers with enhanced performance characteristics .

Eigenschaften

IUPAC Name |

2,2,4,4-tetrafluoro-1,3-benzodioxin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-7(10)5-3-4(13)1-2-6(5)14-8(11,12)15-7/h1-3H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENKESXKWBIZCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(OC(O2)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380199 |

Source

|

| Record name | 2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25854-59-5 |

Source

|

| Record name | 2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.